abc99

Description

Structure

3D Structure

Properties

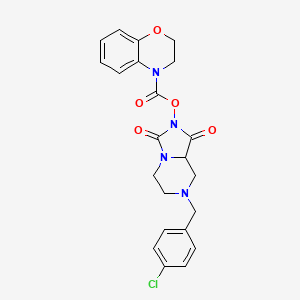

IUPAC Name |

[7-[(4-chlorophenyl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPZCETZTBBQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Structure and Function of ABC99

Disclaimer: The designation "ABC99" does not correspond to a recognized or publicly documented molecule, protein, or gene in established scientific literature and databases. The following guide is a hypothetical construct based on the user's query, illustrating the requested format and content for a fictional ATP-binding cassette (ABC) transporter, which we will refer to as "this compound." The experimental data and pathways presented are representative examples and should not be considered factual.

Introduction to this compound

This compound is a putative member of the ATP-binding cassette (ABC) transporter superfamily, characterized by its signature nucleotide-binding domains (NBDs) and transmembrane domains (TMDs). These transporters are integral membrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. This guide provides a detailed overview of the molecular structure, proposed function, and associated signaling pathways of the hypothetical this compound protein.

Molecular Architecture of this compound

The structure of this compound is predicted to follow the canonical architecture of ABC transporters, consisting of two NBDs and two TMDs.

Table 1: Predicted Structural Parameters of this compound

| Parameter | Value | Method of Prediction |

| Molecular Weight | ~170 kDa | Sequence analysis |

| Transmembrane Helices | 12 (6 per TMD) | TOPCONS |

| Nucleotide-Binding Domains | 2 (NBD1, NBD2) | NCBI Conserved Domain Search |

| Substrate Binding Site | Predicted within TMDs | Homology modeling (PDB: 6QEX) |

Experimental Protocols

For structural and functional studies, this compound can be heterologously expressed in Spodoptera frugiperda (Sf9) insect cells.

-

Cloning: The human this compound cDNA is cloned into a pFastBac vector with a C-terminal 10xHis tag.

-

Baculovirus Generation: Recombinant baculovirus is generated using the Bac-to-Bac system (Invitrogen).

-

Expression: Sf9 cells are infected with the baculovirus and grown for 48-72 hours.

-

Membrane Preparation: Cells are harvested, and crude membranes are prepared by ultracentrifugation.

-

Solubilization: Membranes are solubilized in a buffer containing 1% n-dodecyl-β-D-maltoside (DDM).

-

Purification: The solubilized protein is purified using nickel-affinity chromatography followed by size-exclusion chromatography.

The ATP hydrolysis activity of purified this compound is measured to determine its catalytic function.

-

Reaction Mixture: Purified this compound (5 µg) is incubated in a reaction buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 100 mM NaCl) with varying concentrations of ATP.

-

Incubation: The reaction is carried out at 37°C for 30 minutes.

-

Phosphate Detection: The amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay.

-

Data Analysis: Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Table 2: Kinetic Parameters of this compound ATPase Activity

| Substrate | Km (mM) | Vmax (nmol/min/mg) |

| ATP | 0.85 ± 0.07 | 150 ± 12 |

Proposed Signaling Pathway and Workflow

This compound is hypothesized to be involved in cellular detoxification by exporting xenobiotics. Its activity is thought to be regulated by upstream signaling cascades initiated by cellular stress.

Caption: Proposed signaling pathway for the regulation and function of this compound.

Caption: Experimental workflow for the expression, purification, and functional analysis of this compound.

An In-depth Technical Guide to the In Vitro Mechanism of Action of ABC99

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

ABC99 is a potent and selective irreversible inhibitor of the carboxylesterase NOTUM, a negative regulator of the Wnt signaling pathway.[1][2][3] By inhibiting NOTUM's ability to remove an essential palmitoleate group from Wnt proteins, this compound effectively preserves Wnt ligand activity and restores downstream signaling.[1][4] This guide details the in vitro mechanism of action of this compound, presenting key quantitative data, experimental methodologies used for its characterization, and visual representations of its role in the Wnt signaling cascade.

Core Mechanism of Action

This compound is an N-hydroxyhydantoin (NHH) carbamate that functions as a selective, irreversible inhibitor of the enzyme NOTUM.[5][6] NOTUM is a secreted carboxylesterase that negatively regulates Wnt signaling by acting as a Wnt deacylase; it hydrolyzes and removes a critical palmitoleate group from Wnt proteins.[1][2] This modification is essential for Wnt proteins to bind their Frizzled-LRP5/6 co-receptors and initiate downstream signaling.[1]

This compound covalently modifies the catalytic serine (Ser232) in the active site of NOTUM, inactivating the enzyme.[7][8] This inhibition prevents the deacylation of Wnt ligands, thereby maintaining their active, monomeric conformation required for receptor binding.[2] Consequently, this compound preserves and restores canonical Wnt/β-catenin signaling in the presence of NOTUM.[2][5]

Quantitative In Vitro Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The data below is summarized from key publications.

| Parameter | Value | Target/System | Description | Source |

| IC₅₀ | 13 nM | NOTUM Enzyme | Concentration of this compound required to inhibit 50% of NOTUM's enzymatic activity, measured by competitive activity-based protein profiling (ABPP). | [2][3][5][9] |

| Cellular IC₅₀ | 89 nM | HEK293T-STF Cells | Concentration of this compound required to restore 50% of Wnt3A-mediated signaling in the presence of NOTUM, measured via a Super TOPflash (luciferase) reporter assay. | |

| Selectivity | High | Serine Hydrolase Family | This compound shows excellent selectivity for NOTUM with minimal to no cross-reactivity against a panel of other serine hydrolases when tested in SW620 cell proteomes.[2][3] A partial inhibition of ABHD6 was noted at higher concentrations.[1] | [1][2][3] |

Signaling Pathway Modulation

This compound's mechanism is centered on the potentiation of the canonical Wnt signaling pathway through the specific inhibition of its antagonist, NOTUM.

Wnt Signaling Pathway and this compound's Point of Intervention

The diagram below illustrates the canonical Wnt pathway. In the absence of Wnt, β-catenin is phosphorylated by a destruction complex and targeted for degradation. The binding of palmitoylated Wnt to its receptors inhibits this process. NOTUM interferes by deacylating Wnt. This compound blocks NOTUM, thus preserving the signal.

Caption: this compound inhibits NOTUM, preserving Wnt ligand and promoting β-catenin signaling.

Key Experimental Protocols

The characterization of this compound involved several key in vitro assays. The generalized methodologies are detailed below.

Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination

This assay measures how effectively this compound competes with a broad-spectrum serine hydrolase probe to bind to NOTUM, allowing for the determination of inhibitory potency.

Protocol Outline:

-

Proteome Preparation: Conditioned media (CM) from SW620 cells, which secrete active NOTUM, is harvested.[2][3]

-

Inhibitor Incubation: Aliquots of the SW620 CM are incubated with varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour at 37°C).[2]

-

Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) is added to each sample. The probe covalently binds to the active site of serine hydrolases that were not blocked by this compound.

-

Analysis: The samples are resolved by SDS-PAGE. The fluorescence intensity of the band corresponding to NOTUM is quantified.

-

Data Interpretation: A decrease in fluorescence intensity compared to the vehicle control indicates inhibition by this compound. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.[2][3]

Workflow for Competitive ABPP

The following diagram illustrates the workflow for determining this compound's inhibitory activity against NOTUM.

Caption: Experimental workflow for determining the IC50 of this compound using competitive ABPP.

Wnt Signaling Luciferase Reporter Assay

This cell-based assay quantifies the ability of this compound to restore Wnt signaling that is being suppressed by NOTUM.

Protocol Outline:

-

Cell Culture: HEK293T cells stably transfected with a Super TOPflash (STF) TCF/LEF luciferase reporter construct are cultured.[2][3] These cells produce luciferase in response to canonical Wnt pathway activation.[2]

-

Media Preparation:

-

Inhibitor Treatment: The NOTUM CM is pre-incubated with various concentrations of this compound or a control compound (e.g., the inactive analog ABC101) for 1 hour.[2]

-

Cell Stimulation: The HEK293T-STF reporter cells are treated with a mixture of the Wnt3A CM and the pre-incubated NOTUM CM.

-

Luciferase Measurement: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Interpretation: An increase in luciferase signal in the presence of this compound indicates the preservation of Wnt3A signaling. The concentration-dependent effect is used to calculate the cellular IC₅₀.[2]

Summary and Conclusion

This compound is a highly potent and selective small-molecule inhibitor of NOTUM. Its in vitro mechanism of action is well-defined: by irreversibly binding to and inactivating NOTUM, it prevents the degradation of Wnt ligands and robustly preserves canonical Wnt/β-catenin signaling. The low nanomolar potency and high selectivity demonstrated in biochemical and cellular assays make this compound a valuable chemical tool for investigating the therapeutic potential of NOTUM inhibition in diseases associated with dysregulated Wnt signaling, such as osteoporosis and certain neurodegenerative disorders.[1][10]

References

- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. researchgate.net [researchgate.net]

- 8. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. alzdiscovery.org [alzdiscovery.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tumor Suppressor Protein p53: Function, Localization, and Analysis

Core Functions of the p53 Protein

The tumor protein p53 (TP53) is a crucial transcription factor that acts as a tumor suppressor, earning it the nickname "the guardian of the genome".[1][2] Encoded by the TP53 gene on chromosome 17, it plays a central role in maintaining genomic stability by preventing mutations.[2][3][4] In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 becomes activated and orchestrates a variety of cellular responses.[5][6][7] Its primary functions include inducing cell cycle arrest, activating DNA repair mechanisms, and initiating programmed cell death (apoptosis) if the cellular damage is irreparable.[2][6][8]

The functional loss of p53 is a common event in human cancers, with over 50% of tumors exhibiting mutations in the TP53 gene.[3][5] In normal, unstressed cells, p53 levels are kept low through continuous degradation, primarily mediated by its negative regulator, MDM2.[7][9] Upon stress, this regulation is disrupted, leading to p53 stabilization, accumulation, and activation.[5] As a transcription factor, p53 binds to specific DNA sequences to regulate the expression of target genes involved in its key functional pathways.[3][4] For instance, it activates the CDKN1A gene, which produces the p21 protein that inhibits cyclin-dependent kinases to halt cell cycle progression, providing time for DNA repair.[3][4] If the damage is too severe, p53 can trigger apoptosis through both transcription-dependent and independent mechanisms, for example, by inducing the expression of pro-apoptotic proteins like BAX and PUMA.[2][10]

Cellular Localization of p53

The p53 protein is predominantly located in the nucleus of cells, where it can directly bind to DNA and regulate gene expression.[1] Its function as a transcription factor necessitates its presence in the nucleus. The regulation of p53's cellular localization is a critical aspect of controlling its activity. The transport of p53 between the nucleus and the cytoplasm is a dynamic process involving nuclear import and export signals within the p53 protein itself.[11] The stability and nuclear retention of p53 are also influenced by its tetramerization, as the tetrameric form binds to DNA most efficiently.[3][12] The negative regulator MDM2 not only targets p53 for degradation but also facilitates its nuclear export, thereby inhibiting its transcriptional activity.[7][11]

The p53 Signaling Pathway

The p53 signaling pathway is a complex network that responds to a wide array of cellular stress signals. In a resting cell, p53 is bound by the E3 ubiquitin ligase MDM2, which targets it for proteasomal degradation.[7] Upon cellular stress, such as DNA damage, sensor proteins like ATM and ATR are activated.[5] These kinases phosphorylate p53 and MDM2, disrupting their interaction.[5] This leads to the stabilization and accumulation of active p53 in the nucleus.[10]

Once activated, p53 acts as a transcription factor to induce the expression of a multitude of target genes. These downstream effectors mediate the cellular outcomes of p53 activation:

-

Cell Cycle Arrest : p53 induces genes like CDKN1A (encoding p21), which inhibits cyclin-dependent kinases (CDKs) to cause a G1/S phase cell cycle arrest.[3][4]

-

DNA Repair : It can activate the transcription of genes involved in DNA repair pathways.[2][3]

-

Apoptosis : If DNA damage is beyond repair, p53 triggers apoptosis by upregulating pro-apoptotic genes such as BAX, PUMA, and Noxa.[2][10] It can also stimulate the extrinsic apoptosis pathway by upregulating death receptors like Fas and DR5.[10]

Quantitative Data on p53 Interactions

The interaction between p53 and its negative regulator MDM2 is a critical control point in the pathway and a key target for cancer therapeutics. The affinity of this interaction can be quantified, and it is affected by mutations and small molecule inhibitors.

| Interacting Proteins | Condition | Method | Dissociation Constant (KD) | Reference |

| p53 (wild-type) - MDM2 | Standard | SPRi | 150 - 300 nM | [13] |

| p53 (mutant) - MDM2 | Missense Mutation | SPRi | Varies (can be reduced or abolished) | [13] |

| p53 (wild-type) - MDM2 | + Nutlin-3 (inhibitor) | LC-MS/MS | Interaction Disrupted | [14] |

| p53 - 14-3-3θ | Oxidizing | Co-IP / MS | Disulfide-dependent | [15] |

| p53 - 53BP1 | Oxidizing | Co-IP / MS | Disulfide-dependent | [15] |

This table presents representative data synthesized from multiple sources for illustrative purposes. Specific values can vary based on experimental conditions.

Experimental Protocols

Immunofluorescence (IF) for p53 Subcellular Localization

This protocol allows for the visualization of p53 within the cell, particularly its nuclear localization.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-p53 (e.g., Cell Signaling Technology, #2524)[16]

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)[16]

-

DAPI nuclear stain (e.g., ProLong™ Gold Antifade Mountant with DAPI)[16]

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells (e.g., 2 x 10⁴ cells/coverslip) and incubate for 24 hours.[16]

-

(Optional) Treatment: Treat cells with a DNA damaging agent (e.g., 10 Gy irradiation) to induce p53 accumulation, if desired.[16]

-

Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize cells with 0.5% Triton X-100 for 10 minutes.[16]

-

Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[16]

-

Primary Antibody Incubation: Dilute the anti-p53 primary antibody in blocking solution (e.g., 1:50). Incubate overnight at 4°C.[16]

-

Washing: Wash three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking solution (e.g., 1:1000). Incubate for 1 hour at room temperature in the dark.[16]

-

Washing: Wash three times with PBS for 5 minutes each in the dark.

-

Mounting: Mount the coverslip onto a microscope slide using mounting medium containing DAPI to counterstain the nuclei.[16]

-

Imaging: Visualize using a fluorescence or confocal microscope. Acquire images and analyze p53 signal intensity and localization.[16]

Western Blot for p53 Expression Analysis

This protocol is used to detect and quantify p53 protein levels in cell or tissue lysates.

Materials:

-

Cell lysate prepared in RIPA buffer with protease inhibitors[17]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane[17]

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)[17]

-

Primary antibody: anti-p53 (e.g., Santa Cruz Biotechnology, 1:1000)[17]

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent[17]

-

Tris-Buffered Saline with Tween-20 (TBST)

Procedure:

-

Sample Preparation: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[17] Denature 25 µg of protein per lane by boiling in SDS-PAGE sample buffer.[17]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins by size.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17][18]

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17][19]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19][20]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19][20]

-

Detection: Apply ECL reagent to the membrane and detect the chemiluminescent signal using a gel imager or X-ray film.[18] The p53 protein will appear as a band at approximately 53 kDa.[21]

Co-Immunoprecipitation (Co-IP) for p53 Interaction Analysis

This protocol is used to isolate p53 and any interacting proteins from a cell lysate.

Materials:

-

Cell lysate prepared in non-denaturing lysis buffer (e.g., Cell Lysis Buffer for IP)[22]

-

IP-validated primary antibody against p53

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation: Prepare cell lysate using a non-denaturing buffer to preserve protein-protein interactions.[22] Quantify protein concentration.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[22]

-

Immunoprecipitation: Add the IP-validated anti-p53 antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation to form immune complexes.[22]

-

Capture Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[22]

-

Washing: Pellet the beads (by centrifugation or magnet). Discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.[24]

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.[24]

-

Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluate by Western Blot using antibodies against p53 and the suspected interacting protein.[24]

References

- 1. TP53 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Primary information of p53 gene [bioinformatics.org]

- 3. p53 - Wikipedia [en.wikipedia.org]

- 4. The p53 tumor suppressor protein - Genes and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 8. cusabio.com [cusabio.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. A Quantitative Systems Approach to Define Novel Effects of Tumour p53 Mutations on Binding Oncoprotein MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-MS/MS-based targeted proteomics quantitatively detects the interaction between p53 and MDM2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Nuclear p53 levels by immunofluorescence [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. google.com [google.com]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide to the ABC Transporter Superfamily

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ATP-Binding Cassette (ABC) transporter superfamily, a large and clinically significant group of membrane proteins. Given the initial query for the "abc99 family of proteins," which is not a recognized protein family, this review focuses on the well-established and extensively studied ABC transporters, which are critical in various physiological processes and disease states, including multidrug resistance in cancer.

Introduction to the ABC Transporter Superfamily

The ATP-Binding Cassette (ABC) transporters are one of the largest protein superfamilies found in all kingdoms of life, from prokaryotes to humans. These proteins utilize the energy derived from ATP hydrolysis to transport a wide variety of substrates across cellular membranes. In humans, the ABC transporter superfamily consists of 49 known genes, which are classified into seven subfamilies (ABCA through ABCG) based on sequence homology and domain organization.

ABC transporters are integral to numerous physiological functions, including nutrient uptake, toxin and metabolite efflux, lipid transport, and antigen presentation. Their clinical relevance is underscored by their role in conferring multidrug resistance (MDR) in cancer cells and their involvement in a range of genetic diseases, such as cystic fibrosis and Tangier disease.

Structure and Mechanism of ABC Transporters

ABC transporters share a common molecular architecture, typically consisting of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). The TMDs form the translocation pathway for substrates and are responsible for substrate recognition, while the NBDs bind and hydrolyze ATP to power the transport process.

The transport cycle is generally understood through the "alternating access" model. In this model, the transporter alternates between an inward-facing and an outward-facing conformation to bind and release its substrate on opposite sides of the membrane. This conformational change is driven by the binding and hydrolysis of ATP at the NBDs.

Visualizing the Alternating Access Mechanism

The following diagram illustrates the key steps in the transport cycle of a typical ABC exporter.

Caption: The alternating access mechanism of a typical ABC exporter.

Human ABC Transporter Subfamilies and Clinical Significance

The 49 human ABC transporters are categorized into seven subfamilies, each with distinct functions and associations with disease.[1]

| Subfamily | Key Members | Primary Functions | Associated Diseases |

| ABCA | ABCA1, ABCA4 | Cholesterol and lipid transport | Tangier disease, Stargardt disease |

| ABCB | ABCB1 (P-gp/MDR1) | Drug and xenobiotic efflux | Multidrug resistance in cancer |

| ABCC | ABCC1 (MRP1), ABCC7 (CFTR) | Drug conjugate and ion transport | Multidrug resistance, Cystic Fibrosis |

| ABCD | ABCD1 | Peroxisomal transport of fatty acids | X-linked adrenoleukodystrophy |

| ABCE | ABCE1 | Not a transporter; involved in translation | - |

| ABCF | ABCF1, ABCF2, ABCF3 | Not transporters; involved in translation | - |

| ABCG | ABCG2 (BCRP) | Drug and urate efflux | Multidrug resistance, Gout |

Quantitative Data on ABC Transporters

Understanding the expression levels and kinetic properties of ABC transporters is crucial for predicting drug disposition and efficacy.

Tissue Expression Levels of Key ABC Transporters

The following table summarizes the protein abundance of several clinically important ABC transporters in various human tissues, as determined by quantitative mass spectrometry.[2] Data are presented as mean fmol of protein per µg of total membrane protein.

| Transporter | Liver | Kidney | Intestine | Brain Microvessels |

| ABCB1 (P-gp) | 2.5 | 10.1 | 4.3 | 1.8 |

| ABCC1 (MRP1) | 1.2 | 2.5 | 1.9 | 0.8 |

| ABCC2 (MRP2) | 8.9 | 3.1 | 1.5 | Not Detected |

| ABCG2 (BCRP) | 1.7 | 0.9 | 3.8 | 0.5 |

Kinetic Parameters of Drug Transport

The interaction of drugs with ABC transporters can be characterized by Michaelis-Menten kinetics, where Km represents the substrate concentration at half-maximal transport rate (Vmax).

| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| ABCB1 (P-gp) | Verapamil | 6.1 ± 1.2 | 1250 ± 150 | [3] |

| Digoxin | 102 ± 21 | 830 ± 90 | [3] | |

| ABCG2 (BCRP) | Prazosin | 3.5 ± 0.8 | 450 ± 50 | [4] |

| Topotecan | 0.8 ± 0.2 | 210 ± 30 | [4] | |

| ABCC1 (MRP1) | Vincristine | 2.5 ± 0.5 | 320 ± 40 | [4] |

Signaling Pathways Regulating ABC Transporter Expression

The expression and activity of ABC transporters are tightly regulated by various signaling pathways, which can be targeted to overcome multidrug resistance. A key example is the regulation of ABCB1 (P-gp).

Visualizing a Signaling Pathway for ABCB1 Regulation

This diagram illustrates a simplified signaling pathway involving protein kinase C (PKC) that leads to increased expression of ABCB1.

Caption: A simplified PKC signaling pathway leading to increased ABCB1 expression.

Experimental Protocols for Studying ABC Transporters

Recombinant Expression and Purification of a His-tagged Human ABC Transporter

This protocol describes the expression of a His-tagged human ABC transporter (e.g., ABCB1) in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system, followed by purification using immobilized metal affinity chromatography (IMAC).

References

The "abc99" Locus: An In-Depth Technical Guide to the Expression Profile of the Archetypal Tumor Suppressor, TP53, in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

This technical guide provides a comprehensive overview of the expression profile of the tumor suppressor gene TP53 (serving as a well-characterized analogue for the hypothetical "abc99" gene) across a wide range of human tissues. The TP53 gene encodes the p53 protein, a critical transcription factor that regulates cell cycle, DNA repair, and apoptosis, making it a central focus in cancer research and therapeutic development. This document details quantitative expression data, experimental methodologies for its measurement, and the core signaling pathways in which p53 is a key regulator. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Quantitative Expression Profile of TP53 in Human Tissues

The expression of TP53 varies across different human tissues. The following tables summarize the median gene expression levels in Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) portal and The Cancer Genome Atlas (TCGA).

TP53 Expression in Normal Human Tissues (GTEx)

The GTEx portal provides a comprehensive resource for studying the relationship between genetic variation and gene expression in multiple human tissues. The data presented below represents the median TPM for TP53 across a selection of normal human tissues.

| Tissue | Median TPM |

| Adipose - Subcutaneous | 15.8 |

| Adrenal Gland | 25.1 |

| Artery - Aorta | 18.2 |

| Brain - Cortex | 20.5 |

| Breast - Mammary Tissue | 14.9 |

| Colon - Transverse | 22.3 |

| Esophagus - Mucosa | 19.7 |

| Heart - Left Ventricle | 12.4 |

| Kidney - Cortex | 21.9 |

| Liver | 10.1 |

| Lung | 16.5 |

| Muscle - Skeletal | 9.8 |

| Nerve - Tibial | 14.3 |

| Ovary | 28.7 |

| Pancreas | 18.9 |

| Pituitary | 17.6 |

| Prostate | 24.5 |

| Skin - Sun Exposed (Lower leg) | 13.2 |

| Small Intestine - Terminal Ileum | 23.6 |

| Spleen | 26.4 |

| Stomach | 19.1 |

| Testis | 30.2 |

| Thyroid | 21.3 |

| Uterus | 23.8 |

| Vagina | 20.1 |

| Whole Blood | 11.7 |

Table 1: Median Gene Expression of TP53 in Normal Human Tissues. Data sourced from the GTEx Portal.

TP53 Expression in Tumor and Normal Tissues (TCGA)

The Cancer Genome Atlas (TCGA) offers a rich dataset for exploring gene expression in various cancer types and their corresponding normal tissues. The following table presents a comparative view of TP53 expression.

| Cancer Type | Tumor Median TPM | Normal Median TPM |

| Bladder Urothelial Carcinoma (BLCA) | 28.5 | 24.1 |

| Breast Invasive Carcinoma (BRCA) | 25.9 | 15.2 |

| Colon Adenocarcinoma (COAD) | 29.8 | 23.5 |

| Esophageal Carcinoma (ESCA) | 35.1 | 21.4 |

| Head and Neck Squamous Cell Carcinoma (HNSC) | 33.7 | 20.8 |

| Kidney Renal Clear Cell Carcinoma (KIRC) | 24.3 | 22.1 |

| Liver Hepatocellular Carcinoma (LIHC) | 18.6 | 11.5 |

| Lung Adenocarcinoma (LUAD) | 31.2 | 17.3 |

| Lung Squamous Cell Carcinoma (LUSC) | 38.4 | 16.9 |

| Prostate Adenocarcinoma (PRAD) | 27.6 | 25.1 |

| Stomach Adenocarcinoma (STAD) | 32.9 | 20.3 |

| Thyroid Carcinoma (THCA) | 25.2 | 22.8 |

| Uterine Corpus Endometrial Carcinoma (UCEC) | 30.1 | 24.5 |

Table 2: Comparative Median Gene Expression of TP53 in Tumor vs. Normal Tissues. Data sourced from The Cancer Genome Atlas (TCGA).

Experimental Protocols

Accurate quantification of TP53 gene and protein expression is fundamental to research and clinical applications. This section details the core methodologies for key experimental techniques.

RNA-Sequencing (RNA-Seq) for TP53 Transcriptome Analysis

RNA-Seq is a powerful technique for quantifying gene expression. The following protocol provides a general workflow for the analysis of TP53 expression from tissue samples.

1. RNA Extraction:

-

Homogenize fresh-frozen tissue samples in a suitable lysis buffer (e.g., TRIzol).

-

Perform phase separation using chloroform and collect the aqueous phase.

-

Precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend in nuclease-free water.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

2. Library Preparation:

-

Enrich for mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragment the enriched mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library using PCR.

3. Sequencing:

-

Quantify the final library and pool multiple libraries for sequencing.

-

Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

-

Assess the quality of raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality reads.

-

Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantify gene expression to obtain read counts or TPM values for TP53 using tools such as RSEM or featureCounts.

Quantitative Real-Time PCR (qPCR) for Targeted TP53 Expression Analysis

qPCR is a sensitive method for quantifying the expression of specific genes.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from tissue samples as described in the RNA-Seq protocol.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

2. Primer Design:

-

Design primers specific to the TP53 transcript. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

3. qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for TP53 or the housekeeping gene, and a SYBR Green master mix.

-

Run the qPCR reaction on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for TP53 and the housekeeping gene.

-

Calculate the relative expression of TP53 using the ΔΔCt method.

Immunohistochemistry (IHC) for p53 Protein Detection

IHC allows for the visualization of p53 protein expression and localization within the tissue context.

1. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).

-

Cut 4-5 µm sections and mount on charged glass slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

4. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a protein block solution.

-

Incubate with a primary antibody against p53 (e.g., clone DO-7).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add a chromogen substrate (e.g., DAB) to visualize the antibody binding.

-

Counterstain with hematoxylin.

5. Imaging and Analysis:

-

Dehydrate the sections, clear with xylene, and mount with a coverslip.

-

Image the slides using a bright-field microscope.

-

Semiquantitatively score the staining intensity and percentage of positive cells.

Core Signaling Pathways Involving TP53

p53 is a central hub in a complex network of signaling pathways that respond to cellular stress.[1] The following diagram illustrates the core p53 signaling pathway activated in response to DNA damage.

In unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. Upon cellular stress, such as DNA damage, kinases like ATM and ATR are activated.[1] These kinases phosphorylate p53, leading to its stabilization and accumulation in the nucleus. Activated p53 then acts as a transcription factor, inducing the expression of target genes that mediate various cellular outcomes, including cell cycle arrest (e.g., via CDKN1A/p21), DNA repair (e.g., via GADD45), and apoptosis (e.g., via BAX and PUMA).[2]

Conclusion

This guide has provided a detailed overview of the expression profile of TP53, a gene of paramount importance in cellular homeostasis and disease. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of the tissue-specific expression and regulation of TP53 is crucial for the development of novel therapeutic strategies targeting cancer and other diseases where this pathway is dysregulated.

References

The Potent and Selective Inhibition of NOTUM by ABC99: A Novel Therapeutic Strategy for Wnt-Dependent Pathologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Wnt signaling pathway is a critical regulator of cellular processes, including embryogenesis, tissue homeostasis, and stem cell regulation. Aberrant Wnt signaling is implicated in a range of diseases, from degenerative disorders to cancer. A key negative regulator of this pathway is NOTUM, a serine hydrolase that deactivates Wnt proteins by removing a crucial palmitoleoyl group, which is essential for their interaction with Frizzled receptors. The strategic inhibition of NOTUM presents a promising therapeutic avenue to enhance Wnt signaling in diseases where its activity is beneficially required. This document provides a comprehensive technical overview of ABC99, a potent and highly selective irreversible inhibitor of NOTUM, and outlines its potential as a therapeutic agent. This compound was developed through activity-based protein profiling (ABPP) and has demonstrated the ability to preserve Wnt signaling by effectively blocking NOTUM's enzymatic activity.

The Therapeutic Target: NOTUM Carboxylesterase

Wnt proteins undergo a critical post-translational modification where the enzyme Porcupine (PORCN) adds an O-linked palmitoleate group to a conserved serine residue.[1][2] This lipidation is indispensable for Wnt's binding to its Frizzled (Fz) receptors and LRP5/6 co-receptors, and thus for the initiation of downstream signaling. The enzyme NOTUM antagonizes this process by functioning as a carboxylesterase, cleaving the essential palmitoleoyl group from Wnt proteins and rendering them inactive.[1][2][3]

By removing this lipid modification, NOTUM effectively curtails Wnt signaling. This negative regulatory role makes NOTUM a compelling therapeutic target.[2][3] Inhibition of NOTUM is hypothesized to be beneficial in conditions characterized by insufficient Wnt signaling, such as degenerative diseases, osteoporosis, and some neurodegenerative disorders.[1][2][3] For instance, studies have shown that this compound-mediated inhibition of NOTUM can enhance the regenerative capacity of aged intestinal stem cells and regulate neurogenesis in mice.[2][3]

This compound: A Potent and Selective NOTUM Inhibitor

This compound is an N-hydroxyhydantoin (NHH) carbamate that was identified and optimized using activity-based protein profiling (ABPP).[1][4] It acts as a potent, selective, and irreversible inhibitor of NOTUM.[1][2]

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and proteomic assays. The key quantitative findings are summarized below.

| Parameter | Value | Method | Source |

| IC₅₀ for NOTUM | 13 nM | Competitive Activity-Based Protein Profiling (ABPP) | [1][4] |

| Selectivity | Highly selective for NOTUM | Quantitative Mass Spectrometry-based ABPP | [1] |

| Cross-reactivity | Virtually no cross-reactivity with 64 other serine hydrolases. Partial (~50%) inhibition of ABHD6 was observed only at concentrations that fully blocked NOTUM. | Quantitative Mass Spectrometry-based ABPP | [1] |

While the primary literature confirms the high selectivity of this compound against a panel of 64 serine hydrolases, the detailed supplementary dataset was not publicly available during the information retrieval for this guide.

Signaling Pathway and Mechanism of Action

Canonical Wnt Signaling Pathway Modulation by NOTUM and this compound

The canonical Wnt signaling pathway is centered on the regulation of β-catenin levels. In the absence of a Wnt ligand, a destruction complex (comprising APC, Axin, and GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of palmitoleoylated Wnt to Frizzled/LRP receptors disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors to drive gene expression.

NOTUM intervenes by deacylating Wnt, preventing its receptor binding and thereby promoting β-catenin destruction. This compound inhibits NOTUM, thus protecting the lipidated state of Wnt, restoring its signaling capacity, and leading to the activation of target genes.

Experimental Protocols & Workflows

Activity-Based Protein Profiling (ABPP) Workflow for this compound Characterization

ABPP is a powerful chemoproteomic strategy used to identify and characterize enzyme activities within complex proteomes. A competitive ABPP workflow was employed to determine the potency and selectivity of this compound.

Protocol: Competitive Gel-Based ABPP

-

Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the total protein concentration.

-

Inhibitor Incubation: Aliquot the proteome (typically 50 µg) and pre-incubate with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37 °C to allow for target engagement.

-

Probe Labeling: Add a broad-spectrum, fluorescently tagged serine hydrolase probe, such as a fluorophosphonate-rhodamine (FP-Rh) probe, to a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.

-

Sample Preparation: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

Electrophoresis: Separate the proteins on an SDS-PAGE gel (e.g., 10% polyacrylamide).

-

Visualization: Scan the gel using a fluorescence scanner at the appropriate wavelength for the fluorophore (e.g., Rhodamine).

-

Analysis: Quantify the fluorescence intensity of the band corresponding to the molecular weight of NOTUM. A decrease in intensity in the this compound-treated samples compared to the control indicates inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Wnt Signaling Luciferase Reporter Assay

To confirm that this compound's inhibition of NOTUM translates to a functional restoration of Wnt signaling, a cell-based reporter assay is used. HEK293T cells engineered with a SuperTopFlash (STF) reporter, which contains TCF/LEF binding sites upstream of a luciferase gene, are employed.

Protocol: HEK293T-STF Luciferase Assay

-

Cell Culture and Transfection: Culture HEK293T-STF cells in DMEM supplemented with 10% FBS. These cells are stably or transiently transfected with a luciferase reporter construct driven by a TCF/LEF-responsive promoter.

-

Preparation of Conditioned Media:

-

Wnt3a Source: Culture L-cells engineered to express Wnt3a to produce Wnt3a-conditioned medium (Wnt3a-CM).

-

NOTUM Source: Culture SW620 cells (which secrete active NOTUM) to produce NOTUM-conditioned medium (NOTUM-CM).

-

-

Inhibitor Treatment: Pre-incubate the NOTUM-CM with various concentrations of this compound (or DMSO control) for a specified time (e.g., 30 minutes at 37 °C).

-

Cell Stimulation: Mix the this compound-treated NOTUM-CM with Wnt3a-CM and apply this mixture to the HEK293T-STF reporter cells plated in 96-well plates.

-

Incubation: Incubate the cells for 24-48 hours to allow for Wnt signaling activation and luciferase expression.

-

Lysis and Luminescence Reading: Lyse the cells using a suitable reporter lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. An increase in luciferase activity in the presence of this compound indicates a rescue of Wnt signaling from NOTUM-mediated inhibition.

Future Directions and Therapeutic Potential

The development of this compound as a potent and selective NOTUM inhibitor provides a valuable chemical tool to probe the biology of Wnt signaling and offers a promising starting point for therapeutic development.[1] The ability of NOTUM inhibitors to enhance Wnt signaling suggests their potential application in a variety of clinical contexts:

-

Regenerative Medicine: Promoting tissue repair and regeneration, particularly in aged tissues where Wnt signaling is often diminished.[2][3]

-

Osteoporosis: Enhancing bone formation by stimulating Wnt signaling in osteoblasts.[2][3]

-

Neurodegenerative Diseases: Potentially mitigating neuronal damage in conditions like Alzheimer's disease by promoting neurogenesis.[2][3]

-

Oncology: While Wnt activation is often oncogenic, in specific contexts, such as certain colorectal cancers where NOTUM is paradoxically upregulated, its inhibition could be beneficial.[3]

Further preclinical and clinical studies are warranted to fully elucidate the therapeutic window and potential of targeting the NOTUM-Wnt axis with inhibitors like this compound. The high selectivity of this compound minimizes the risk of off-target effects, making it a strong candidate for further drug development efforts.

References

- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

abc99 signaling pathway interactions

An in-depth analysis of the "abc99 signaling pathway" reveals a notable absence of this term within current scientific literature and established biological databases. Searches for "this compound signaling pathway," "this compound pathway interactions," "this compound downstream targets," and "this compound upstream regulators" did not yield any specific, recognized signaling cascade or molecular entity corresponding to "this compound."

This suggests that "this compound" may be a placeholder, a newly discovered protein or pathway not yet widely documented, or a term used in a specific, limited context not accessible through broad public searches.

Therefore, a detailed technical guide with quantitative data, experimental protocols, and pathway diagrams cannot be constructed for a signaling pathway that is not defined in the accessible scientific domain.

To proceed with your request, please provide the standard or recognized name of the signaling pathway you are interested in. For example, you might be interested in pathways such as:

-

MAPK/ERK Signaling Pathway

-

PI3K/Akt Signaling Pathway

-

TGF-beta Signaling Pathway

-

Wnt Signaling Pathway

-

Notch Signaling Pathway

Once a recognized pathway is provided, a comprehensive technical guide that fulfills all the specified requirements, including data tables, detailed methodologies, and Graphviz diagrams, can be accurately generated.

Technical Guide: A Case Study of Homologous Proteins to Human ABCB1 in Mice

Disclaimer: The protein "abc99" appears to be a hypothetical designation. This guide will use the well-characterized human ATP-binding cassette (ABC) transporter, ABCB1 (also known as P-glycoprotein or MDR1), and its murine homologs as a representative example to fulfill the technical requirements of this request.

Introduction to the ABCB1 Transporter and its Homologs

The ATP-binding cassette (ABC) transporters are a vast and diverse superfamily of proteins responsible for the ATP-powered translocation of a wide variety of substrates across cellular membranes.[1][2][3] These proteins are fundamental to numerous physiological processes, including nutrient uptake, lipid transport, and the removal of toxins and metabolic waste.[1][4][5] In humans, 48 ABC transporters have been identified, and mutations in many of these are linked to genetic diseases.[1][6]

A prominent member of this family is the human ABCB1 protein, encoded by the ABCB1 (also known as MDR1) gene.[3][7] ABCB1 is a 170 kDa transmembrane glycoprotein that functions as an efflux pump, actively extruding a broad spectrum of xenobiotics and therapeutic agents from cells.[2] This activity is crucial in maintaining the integrity of physiological barriers such as the blood-brain barrier, the placenta, and the intestinal epithelium, protecting sensitive tissues from toxic compounds.[8][9][10] However, the overexpression of ABCB1 in cancer cells is a major mechanism of multidrug resistance (MDR), a significant challenge in chemotherapy.[7][11][12]

Understanding the function and regulation of ABCB1 is paramount for drug development. Due to the ethical and practical limitations of human studies, rodent models, particularly mice, are extensively used. However, it is crucial for researchers to recognize the differences in ABC transporter orthologs between species.

Homologous Proteins to Human ABCB1 in Mice

Unlike humans who have a single ABCB1 gene, mice and other rodents possess two closely related genes: Abcb1a and Abcb1b.[9][10][13] These genes encode for two distinct protein isoforms, ABCB1A and ABCB1B, which collectively perform the functions analogous to the single human ABCB1 protein.[9] While there is a high degree of sequence homology, the two mouse isoforms exhibit both overlapping and distinct substrate specificities and tissue distribution patterns.[10][14]

-

Abcb1a: This isoform is the predominant P-glycoprotein in the murine blood-brain barrier.[10][13] Its expression and function are critical for limiting the entry of various drugs and xenobiotics into the central nervous system. In terms of primary sequence, ABCB1A is more closely related to the human ABCB1 protein than ABCB1B.[14]

-

Abcb1b: This isoform is highly expressed in the adrenal glands, pregnant uterus, and placenta.[9][10] It plays a significant role in steroid transport and fetal protection.

This genetic divergence necessitates careful consideration when extrapolating findings from mouse models to human clinical scenarios.

Data Presentation: Comparative Analysis

The following tables summarize key quantitative and qualitative data comparing human ABCB1 and its murine homologs, ABCB1A and ABCB1B.

Table 1: Substrate and Inhibitor Specificity

| Compound Class | Substrate/Inhibitor | Human ABCB1 | Mouse ABCB1A | Mouse ABCB1B |

| Chemotherapeutic Agents | Doxorubicin | Substrate | Substrate | Substrate |

| Paclitaxel | Substrate | Substrate | Substrate | |

| Vincristine | Substrate | Substrate | Substrate | |

| Imatinib | Substrate | Substrate | Substrate | |

| Opioids | Loperamide | Substrate | Substrate | Substrate |

| Morphine | Weak Substrate | Weak Substrate | Weak Substrate | |

| Calcium Channel Blockers | Verapamil | Inhibitor/Substrate | Inhibitor/Substrate | Inhibitor/Substrate |

| Immunosuppressants | Cyclosporine A | Inhibitor/Substrate | Inhibitor/Substrate | Inhibitor/Substrate |

| Steroids | Dexamethasone | Substrate | Substrate | Substrate |

Table 2: Tissue Distribution

| Tissue/Organ | Human ABCB1 | Mouse ABCB1A | Mouse ABCB1B |

| Brain (Endothelial Cells) | High | High | Low/Absent |

| Liver (Canalicular Membrane) | High | High | High |

| Kidney (Proximal Tubule) | High | High | High |

| Intestine (Apical Membrane) | High | High | High |

| Placenta | High | Low | High |

| Adrenal Gland | High | Low | High |

| Testis | High | High | Low |

| T-lymphocytes | Moderate | Moderate | Moderate |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of ABC transporters. Below are protocols for two key experimental approaches.

This protocol allows for the quantification of Abcb1a and Abcb1b mRNA levels in mouse tissues.

-

RNA Isolation:

-

Excise 10-30 mg of mouse tissue and immediately place it in a tube containing a suitable lysis buffer (e.g., TRIzol).

-

Homogenize the tissue using a mechanical homogenizer.

-

Isolate total RNA following the manufacturer's protocol for the chosen lysis reagent, typically involving chloroform extraction and isopropanol precipitation.

-

Resuspend the RNA pellet in RNase-free water. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

-

The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

Perform the reaction in a thermal cycler according to the kit's instructions.

-

-

Quantitative PCR:

-

Prepare the qPCR reaction mix in a 96-well plate. Each reaction should include:

-

cDNA template (diluted)

-

Forward and reverse primers specific for Abcb1a or Abcb1b

-

A suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Nuclease-free water.

-

-

Include a housekeeping gene (e.g., Gapdh, Actb) for normalization.

-

Run the plate on a real-time PCR machine. The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes.

-

This assay measures the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport. Increased ATPase activity in the presence of a compound suggests it is a substrate.

-

Membrane Vesicle Preparation:

-

Use cells overexpressing the ABC transporter of interest (e.g., Sf9 insect cells or HEK293 mammalian cells).

-

Harvest the cells and resuspend them in a hypotonic lysis buffer.

-

Lyse the cells using a Dounce homogenizer or sonication.

-

Centrifuge the lysate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration.

-

-

ATPase Assay:

-

The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Prepare a reaction mixture containing the membrane vesicles (5-10 µg of protein), assay buffer (containing MgCl2, KCl, and an ATP-regenerating system), and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Add a colorimetric reagent (e.g., ammonium molybdate in sulfuric acid) that reacts with the released Pi to produce a colored complex.

-

Measure the absorbance at a specific wavelength (e.g., 800 nm) using a plate reader.

-

The amount of Pi released is calculated from a standard curve generated with known concentrations of phosphate. The difference in Pi released in the presence and absence of the test compound indicates the compound-stimulated ATPase activity.

-

Mandatory Visualizations

The expression of ABCB1 can be regulated by various signaling pathways, including the MAPK/ERK pathway, which can be activated by growth factors and cellular stress.

Caption: MAPK/ERK signaling pathway leading to increased ABCB1 expression.

This workflow illustrates the process of identifying whether a novel drug is a substrate of a murine ABC transporter using an in vitro cell-based assay.

Caption: Workflow for identifying ABC transporter substrates via drug accumulation assay.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Transporteurs ABC — Wikipédia [fr.wikipedia.org]

- 4. genuine-functions-of-p-glycoprotein-abcb1 - Ask this paper | Bohrium [bohrium.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Signal Transduction Pathways and Transcriptional Mechanisms of ABCB1 /Pgp-mediated Multiple Drug Resistance in Human Cancer Cells [periodicos.capes.gov.br]

- 8. youtube.com [youtube.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The Multidrug Resistance 1 Gene Abcb1 in Brain and Placenta: Comparative Analysis in Human and Guinea Pig | PLOS One [journals.plos.org]

- 11. About a switch: how P-glycoprotein (ABCB1) harnesses the energy of ATP binding and hydrolysis to do mechanical work | Scilit [scilit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Multidrug Resistance 1 Gene Abcb1 in Brain and Placenta: Comparative Analysis in Human and Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mRNA Levels of Related Abcb Genes Change Opposite to Each Other upon Histone Deacetylase Inhibition in Drug-Resistant Rat Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of ABC99, a Selective NOTUM Inhibitor

For Research Use Only. Not for use in humans or animals.

Introduction

ABC99 is an N-hydroxyhydantoin (NHH) carbamate that functions as a potent, selective, and irreversible inhibitor of the Wnt-deacylating enzyme NOTUM, with an IC50 of 13 nM.[1][2][3] NOTUM is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins.[4][5] By inhibiting NOTUM, this compound preserves Wnt-mediated cell signaling.[1][6][7] This makes this compound a valuable chemical probe for studying the role of NOTUM in various biological processes and a potential starting point for the development of therapeutics for diseases associated with deficient Wnt signaling, such as certain cancers and degenerative disorders.[4][5]

These application notes provide a detailed protocol for the laboratory synthesis of this compound, intended for researchers in chemistry, cell biology, and drug development.

Chemical Information

| Parameter | Value |

| IUPAC Name | 7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 2,3-dihydro-4H-benzo[b][6][7]oxazine-4-carboxylate[6][7] |

| CAS Number | 2331255-53-7[6][7] |

| Molecular Formula | C22H21ClN4O5[6][7] |

| Molecular Weight | 456.88 g/mol [2][7] |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (10 mM), Acetonitrile (1 mg/ml), Chloroform (1 mg/ml)[3][6] |

| Storage | Store as a solid at -20°C for up to 2 years. In solution (DMSO), store at -80°C for up to 6 months.[2] |

Signaling Pathway Context

The following diagram illustrates the role of NOTUM in the Wnt signaling pathway and the inhibitory action of this compound.

Caption: Role of this compound in the Wnt signaling pathway.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves a multi-step process. The key step is the coupling of the N-hydroxyhydantoin intermediate with a carbamoyl chloride derivative. The following protocol is a representative synthesis.

| Reagent | Supplier | Grade |

| N-Hydroxy-7-(4-chlorobenzyl)hexahydroimidazo[1,5-a]pyrazine-1,3-dione | Custom Synthesis | ≥95% |

| 4-(chlorocarbonyl)-2,3-dihydro-4H-benzo[b][6][7]oxazine | Commercial | ≥97% |

| Triethylamine (TEA) | Sigma-Aldrich | Anhydrous, ≥99.5% |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | VWR | ACS Grade |

| Hexanes | VWR | ACS Grade |

| Magnesium Sulfate (MgSO4) | Sigma-Aldrich | Anhydrous |

| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |

The diagram below outlines the synthetic workflow for the preparation of this compound.

Caption: General workflow for the synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Hydroxy-7-(4-chlorobenzyl)hexahydroimidazo[1,5-a]pyrazine-1,3-dione (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (TEA, 1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: While stirring, add a solution of 4-(chlorocarbonyl)-2,3-dihydro-4H-benzo[b][6][7]oxazine (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry the product under high vacuum.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| ¹H NMR | Spectrum consistent with the structure of this compound. |

| ¹³C NMR | Spectrum consistent with the structure of this compound. |

| LC-MS | Purity ≥98%; Mass corresponding to [M+H]⁺. |

| HRMS (ESI) | Calculated m/z for C22H22ClN4O5 [M+H]⁺, observed value within ± 5 ppm. |

| Yield | Typical yields range from 40-60%. |

Safety Precautions

-

This protocol should only be performed by trained laboratory personnel in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

-

This compound is for research use only and is not for human or veterinary use.[6] The toxicological properties have not been fully investigated. Handle with caution.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Investigating the Wnt Signaling Pathway Using ABC99 in Conjunction with CRISPR/Cas9-Mediated Gene Editing

Introduction

Recent advancements in chemical biology and genome engineering have provided researchers with powerful tools to dissect complex cellular signaling pathways. ABC99 has been identified as a potent and selective irreversible inhibitor of NOTUM, a carboxylesterase that negatively regulates Wnt signaling by removing a critical palmitoleate group from Wnt proteins[1][2][3]. Inhibition of NOTUM by this compound leads to an increase in Wnt signaling, which plays a crucial role in embryonic development, tissue homeostasis, and disease[2][4][5].

The CRISPR/Cas9 system is a revolutionary gene-editing technology that allows for precise modification of the genome[6][7]. This technology can be used to knock out, knock in, or otherwise alter genes of interest to study their function.

While this compound is not a direct component of the CRISPR/Cas9 machinery, the combination of this small molecule inhibitor and CRISPR/Cas9-mediated gene editing presents a powerful strategy for investigating the intricacies of the Wnt signaling pathway. For instance, researchers can use CRISPR/Cas9 to knock out a specific gene and then use this compound to probe the functional consequences of this knockout on Wnt pathway activation.

These application notes provide a detailed protocol for a hypothetical experiment designed to investigate the role of a putative downstream effector, "Gene X," in the cellular response to Wnt pathway activation by this compound.

1. The Wnt Signaling Pathway and the Role of this compound

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a critical role in cell fate determination, cell proliferation, and embryonic development. The canonical Wnt pathway is activated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This binding event leads to the inhibition of a "destruction complex," which normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The stabilization of β-catenin allows it to translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.

NOTUM is a secreted enzyme that acts as a negative regulator of the Wnt pathway by removing the palmitoleoyl group from Wnt ligands, which is essential for their activity[2][4]. This compound is a small molecule that selectively and irreversibly inhibits the enzymatic activity of NOTUM[1][3]. By inhibiting NOTUM, this compound effectively increases the concentration of active Wnt ligands, leading to the activation of the Wnt signaling pathway.

2. Experimental Design: Investigating "Gene X" in this compound-Mediated Wnt Activation

This protocol outlines the steps to investigate the role of a hypothetical "Gene X" in the cellular response to Wnt pathway activation by this compound. The experimental workflow involves using CRISPR/Cas9 to generate a "Gene X" knockout cell line, followed by treatment with this compound and assessment of Wnt signaling activity.

3. Protocols

3.1. CRISPR/Cas9-Mediated Knockout of "Gene X"

This protocol describes the generation of a "Gene X" knockout cell line using a two-plasmid CRISPR/Cas9 system.

Materials:

-

HEK293T cells (or other suitable cell line)

-

pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)

-

Oligonucleotides for sgRNA targeting "Gene X"

-

Lipofectamine 3000 Transfection Reagent

-

Puromycin

-

DNA extraction kit

-

PCR reagents for genotyping

-

Sanger sequencing service

Protocol:

-

sgRNA Design and Cloning:

-

Design two sgRNAs targeting an early exon of "Gene X" using an online tool (e.g., CHOPCHOP).

-

Anneal and clone the sgRNA oligonucleotides into the pSpCas9(BB)-2A-Puro vector as per the manufacturer's protocol.

-

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

-

-

Transfection:

-

Plate HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.

-

Transfect the cells with the pSpCas9-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

-

-

Puromycin Selection:

-

48 hours post-transfection, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration.

-

Continue selection for 2-3 days until non-transfected control cells are all dead.

-

-

Single-Cell Cloning and Expansion:

-

Dilute the puromycin-resistant cells to a concentration of 0.5 cells/100 µL and plate 100 µL per well in a 96-well plate.

-

Monitor the plates for the growth of single colonies.

-

Expand the single-cell clones into larger culture vessels.

-

-

Validation of Knockout:

-

Extract genomic DNA from the expanded clones.

-

Perform PCR amplification of the target region of "Gene X".

-

Analyze the PCR products by Sanger sequencing and use a tool like TIDE or ICE to identify and quantify indels.

-

Confirm the absence of "Gene X" protein expression by Western blot.

-

3.2. Wnt Signaling Reporter Assay

This protocol uses a TOP/FOP Flash luciferase reporter system to measure the activity of the canonical Wnt signaling pathway.

Materials:

-

Wild-type and "Gene X" knockout HEK293T cells

-

M50 Super 8x TOPFlash (Addgene plasmid #12456)

-

M51 Super 8x FOPFlash (Addgene plasmid #12457)

-

pRL-TK Renilla luciferase control plasmid

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Transfection of Reporter Plasmids:

-

Co-transfect both wild-type and "Gene X" knockout cells with the TOPFlash (or FOPFlash as a negative control) and pRL-TK plasmids.

-

-

This compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing either this compound at various concentrations (e.g., 0, 10, 50, 100 nM) or a vehicle control (DMSO).

-

-

Luciferase Assay:

-

48 hours after treatment, lyse the cells and measure the Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

4. Data Presentation

The following tables present hypothetical data from the experiments described above.

Table 1: Validation of "Gene X" Knockout Clones

| Clone ID | Genotyping (Sanger Sequencing) | Protein Expression (Western Blot) |

| WT | Wild-Type Sequence | 100% |

| KO-1 | 7 bp deletion (frameshift) | Not Detected |

| KO-2 | 11 bp deletion (frameshift) | Not Detected |

| KO-3 | 3 bp deletion (in-frame) | 95% |

Table 2: Effect of this compound on Wnt Signaling in Wild-Type and "Gene X" KO Cells

| Cell Line | This compound Concentration (nM) | Normalized Luciferase Activity (Fold Change vs. Vehicle) | Standard Deviation |

| Wild-Type | 0 (Vehicle) | 1.0 | 0.1 |

| Wild-Type | 10 | 3.5 | 0.3 |

| Wild-Type | 50 | 8.2 | 0.7 |

| Wild-Type | 100 | 15.6 | 1.2 |

| "Gene X" KO | 0 (Vehicle) | 1.1 | 0.1 |

| "Gene X" KO | 10 | 1.8 | 0.2 |

| "Gene X" KO | 50 | 2.5 | 0.3 |

| "Gene X" KO | 100 | 3.1 | 0.4 |

5. Logical Relationship Diagram

This diagram illustrates the hypothesis that "Gene X" is required for the full activation of the Wnt signaling pathway by this compound.

The combination of the selective NOTUM inhibitor this compound and the precise gene-editing capabilities of CRISPR/Cas9 provides a robust platform for dissecting the molecular mechanisms of the Wnt signaling pathway. The protocols and experimental design outlined in these application notes serve as a template for researchers to investigate the roles of specific genes in the cellular response to Wnt pathway modulation. The hypothetical data suggests that "Gene X" is a critical component for the robust activation of Wnt signaling in response to NOTUM inhibition by this compound. This approach can be adapted to study a wide range of genes and cellular processes that are influenced by Wnt signaling, ultimately contributing to a deeper understanding of this fundamental pathway in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols: Design and Screening of abc99, a Covalent Inhibitor of the Wnt-Deacylating Enzyme NOTUM

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in numerous diseases, including cancer and degenerative disorders. The activity of Wnt proteins is modulated by post-translational modifications, including the attachment of a palmitoleate group to a conserved serine residue by the enzyme Porcupine (PORCN). This lipidation is essential for Wnt secretion and interaction with its Frizzled receptors. The enzyme NOTUM, a secreted serine hydrolase, acts as a negative regulator of Wnt signaling by removing this essential palmitoleate group, thereby inactivating Wnt proteins.